3-Hydroxydiphenylamine

Description

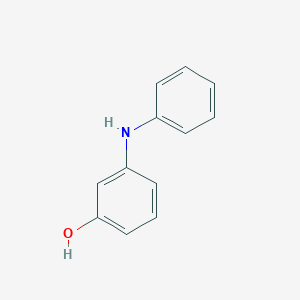

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-anilinophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDACNGSDAFKTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025431 | |

| Record name | 3-Hydroxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

101-18-8 | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anilinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-anilinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E39Q946GO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

178 to 180 °F (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxydiphenylamine

CAS Number: 101-18-8

This technical guide provides a comprehensive overview of 3-Hydroxydiphenylamine, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.

Core Properties and Safety Information

This compound, also known as 3-anilinophenol, is an aromatic organic compound.[1][2][3] Its chemical structure consists of a diphenylamine backbone with a hydroxyl group substituted at the third position of one of the phenyl rings.[4] This compound is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[4][5][6]

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 101-18-8 | [1][2][7][8] |

| Molecular Formula | C₁₂H₁₁NO | [1][2][7][8] |

| Molecular Weight | 185.22 g/mol | [1][7][8][9] |

| Appearance | Beige to brown powder/crystals | [7][9][10][11] |

| Melting Point | 81-82 °C | [2][7] |

| Boiling Point | 340 °C at 760 mmHg | [2][7][9] |

| Water Solubility | <0.1 g/100 mL at 22.5 °C | [2][7] |

| Density | ~1.216 g/cm³ | [6] |

| Vapor Pressure | 4.29 x 10⁻⁵ mmHg at 25 °C | [6][7] |

| Flash Point | 147.4 °C | [6] |

| pKa | 9.74 ± 0.10 (Predicted) | [7] |

Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken when handling this chemical.

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][6] |

| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation.[3][6] |

GHS Pictograms:

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound based on the condensation reaction of resorcinol and aniline, a method described in the patent literature. This protocol is intended for laboratory-scale synthesis.

Reaction:

Resorcinol + Aniline → this compound + H₂O

Materials:

-

Resorcinol (1.0 mol)

-

Aniline (2.0 to 3.0 mol, excess)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02-0.05 mol)

-

Xylene (as a solvent for azeotropic removal of water)

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene or other suitable solvent for extraction

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add resorcinol, excess aniline, a catalytic amount of p-toluenesulfonic acid, and xylene.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the reaction mixture to reflux (typically 140-200°C). Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction for several hours (e.g., 10-20 hours) until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize the catalyst.

-

Wash the organic layer with deionized water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene and excess aniline.

-

The crude this compound can be further purified.

Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation or recrystallization.

Vacuum Distillation:

-

Set up a vacuum distillation apparatus.

-

Heat the crude this compound under vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Applications and Biological Role

This compound is a valuable intermediate in organic synthesis.

-

Dyes and Pigments: It serves as a precursor in the manufacturing of various colorants.[4]

-

Pharmaceuticals: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4][6][11]

-

Antioxidants: Alkylated derivatives of this compound have been investigated for their antioxidant properties in lubricating oils.

Currently, there is no readily available scientific literature to suggest a direct role of this compound in specific biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate for creating more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. 3-Aminophenol for synthesis 591-27-5 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]

- 5. jayvir-us.com [jayvir-us.com]

- 6. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]

- 7. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 3-Anilinophenol | CAS#:101-18-8 | Chemsrc [chemsrc.com]

- 10. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 11. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Hydroxydiphenylamine: Molecular Structure, Properties, and Biological Significance

For Immediate Release

This technical document provides a comprehensive overview of 3-Hydroxydiphenylamine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide details the molecule's structural and chemical properties, synthesis protocols, and its role as a scaffold in developing biologically active compounds.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a hydroxyl group substituted on one of the phenyl rings of a diphenylamine core.

IUPAC Name: 3-anilinophenol[1]

Alternative Names: 3-(Phenylamino)phenol, m-Anilinophenol, m-Hydroxydiphenylamine[1]

Molecular Formula: C₁₂H₁₁NO[1][2]

Molecular Weight: 185.22 g/mol [1][2]

CAS Registry Number: 101-18-8[1][2]

The structure consists of a phenol ring and an aniline ring linked by a secondary amine. This arrangement of functional groups is pivotal to its chemical reactivity and its utility as a precursor in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Appearance | Beige or brown powder/solid | [2] |

| Melting Point | 81-82 °C | [2] |

| Boiling Point | 340 °C (at 760 mmHg) | [1][2] |

| Water Solubility | <0.1 g/100 mL at 22.5 °C | [2] |

| Vapor Pressure | 4.29E-05 mmHg at 25 °C | [2] |

| pKa | 9.74 ± 0.10 (Predicted) | [2] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC(=CC=C2)O | [1] |

| InChI Key | NDACNGSDAFKTGE-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis

This compound is commonly synthesized via the condensation reaction of resorcinol with an aniline derivative. The following protocol is a generalized procedure based on established methods.[3][4]

Synthesis of Hydroxy-Diphenylamines via Condensation

Objective: To synthesize a substituted this compound by reacting resorcinol with an appropriate aniline in the presence of an acid catalyst.

Materials:

-

Resorcinol

-

Aniline (or substituted aniline, e.g., o-toluidine, o-chloroaniline)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide solution (45%)

-

Nitrogen gas supply

Procedure:

-

Combine resorcinol and a molar excess of the aniline derivative (e.g., a 1:3 molar ratio) in a reaction vessel equipped with a stirrer, condenser, and a nitrogen inlet.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the stirred mixture to a temperature of 180-200 °C under a slow stream of nitrogen.

-

Maintain this temperature for approximately 18-21 hours. During this period, water produced from the condensation reaction will distill off.

-

After the reaction is complete (as determined by the cessation of water distillation), cool the mixture to approximately 80 °C.

-

Carefully add a 45% sodium hydroxide solution dropwise to neutralize the acid catalyst.

-

Remove the excess unreacted aniline via vacuum distillation.

-

The remaining crude product, the corresponding hydroxy-diphenylamine, can be further purified by recrystallization or chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Aniline and its derivatives are toxic.

Biological Significance and Applications

The this compound scaffold is a privileged structure in medicinal chemistry and materials science, serving as a foundational block for compounds with diverse biological activities.

Antioxidant Properties

Alkylated derivatives of this compound are highly effective antioxidants, particularly in applications such as lubricating oils.[5] The phenolic hydroxyl group is crucial for this activity, as it can donate a hydrogen atom to neutralize peroxy radicals, thus terminating the radical chain reactions that lead to oxidative degradation. This mechanism is fundamental to its function as a preservative.

Precursor for Anti-HIV Agents

The anilinophenol structure is a key component in the development of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6] By modifying the core this compound structure, medicinal chemists can design molecules that bind to the allosteric site of the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA and halting the viral replication cycle.

Role in Cancer Research

Derivatives of the broader phenoxy-N-phenylaniline class have been identified as potent inhibitors of the c-Myc proto-oncogene.[2] c-Myc is a transcription factor that is often dysregulated in various human cancers, including colorectal cancer. These derivative compounds act by inhibiting the dimerization of c-Myc with its partner protein MAX, which is a necessary step for binding to DNA and activating target genes involved in cell proliferation. This makes the this compound backbone a valuable starting point for the design of novel anticancer therapeutics.

Conclusion

This compound is a versatile chemical compound with a well-defined molecular structure and a range of important physicochemical properties. Its significance extends beyond its role as a simple chemical intermediate; it serves as a critical scaffold for the development of advanced materials and therapeutic agents. The antioxidant, antiviral, and anticancer activities demonstrated by its derivatives underscore the importance of this core structure in modern chemical and pharmaceutical research. Further exploration of this molecule's synthetic potential is expected to yield novel compounds with enhanced functionalities and applications.

References

- 1. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. US4265833A - Process for the preparation of hydroxy-diphenylamines - Google Patents [patents.google.com]

- 4. CN1611486A - Fine chemical intermediate P-hydroxy diphenylamine and its preparing process - Google Patents [patents.google.com]

- 5. WO2018057366A1 - Alkylated this compound antioxidants - Google Patents [patents.google.com]

- 6. Potent and highly selective human immunodeficiency virus type 1 (HIV-1) inhibition by a series of alpha-anilinophenylacetamide derivatives targeted at HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Hydroxydiphenylamine from Resorcinol and Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxydiphenylamine, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the acid-catalyzed condensation reaction between resorcinol and aniline. This guide details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and optimization of this important compound.

Introduction

This compound (also known as m-anilinophenol) is an organic compound featuring a hydroxyl group on one phenyl ring and an amino linkage to a second phenyl ring. Its structure makes it a versatile precursor in the synthesis of various dyes, pigments, and notably, as a key building block in the development of pharmaceutical agents. The synthesis route from readily available and cost-effective starting materials like resorcinol and aniline is of significant industrial and academic interest.

Reaction Mechanism

The synthesis of this compound from resorcinol and aniline is typically achieved through an acid-catalyzed nucleophilic aromatic substitution or condensation reaction. While the precise mechanism can be complex, a plausible pathway is initiated by the protonation of a hydroxyl group on the resorcinol ring by an acid catalyst, such as p-toluenesulfonic acid. This protonation enhances the leaving group ability of water.

Subsequently, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the activated carbon atoms of the resorcinol ring. A series of proton transfer and dehydration steps then leads to the formation of the final product, this compound, with the elimination of a water molecule.

Caption: Proposed acid-catalyzed reaction mechanism.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of hydroxydiphenylamines from dihydroxybenzenes and aromatic amines, as detailed in the chemical literature and patent filings.[1]

General Procedure for Acid-Catalyzed Synthesis

Materials:

-

Resorcinol

-

Aniline

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent (e.g., toluene for azeotropic water removal, optional)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser (with Dean-Stark trap if using an azeotropic solvent)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge resorcinol and a molar excess of aniline.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Heating and Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction temperature is typically maintained between 180°C and 220°C.[1]

-

Water Removal: During the reaction, water is formed and should be removed to drive the equilibrium towards the product. This can be achieved by distillation or by azeotropic removal with a suitable solvent.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of resorcinol.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture. Neutralize the acid catalyst by adding a sodium hydroxide solution.

-

Purification: The excess aniline is removed by vacuum distillation. The crude this compound can then be further purified by vacuum distillation or recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of various this compound analogs from resorcinol and substituted anilines, based on data from U.S. Patent 4,265,833 A.[1] These examples provide a strong indication of the expected parameters for the synthesis with aniline.

| Aniline Derivative | Molar Ratio (Resorcinol:Aniline) | Catalyst (p-TSA) | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |

| o-Toluidine | 1:3 | Catalytic | 200 | 18 | 96 | 97.9 |

| o-Chloroaniline | 1:3 | Catalytic | 180 | 18 | 96.7 | 100 |

| 4-Methoxyaniline | 1:3 | Catalytic | 200 | 18 | 95 | 96.9 |

| 3-Methoxy-4-methylaniline | 1:3 | Catalytic | 200 | 21 | 93.5 | 95.4 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for synthesis.

Safety Considerations

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.

-

Aniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.

-

p-Toluenesulfonic acid: Corrosive and causes severe skin burns and eye damage.

-

The reaction is conducted at high temperatures, and appropriate precautions should be taken to avoid thermal burns.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from resorcinol and aniline via acid-catalyzed condensation is a robust and high-yielding method. The use of p-toluenesulfonic acid as a catalyst and the removal of water are critical for driving the reaction to completion. The provided experimental framework and quantitative data offer a solid foundation for researchers to successfully implement and adapt this synthesis for their specific needs in pharmaceutical and chemical development.

References

Spectroscopic Analysis of 3-Hydroxydiphenylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Hydroxydiphenylamine, both ¹H and ¹³C NMR would be essential for confirming its structure.

1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - | Aromatic Protons |

| Data not available | - | - | - | Phenolic -OH |

| Data not available | - | - | - | Amine -NH |

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound are not available in the public databases searched. The aromatic region would be expected to show a complex pattern of signals corresponding to the nine aromatic protons. The chemical shifts of the phenolic -OH and the amine -NH protons would be dependent on the solvent and concentration.

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | C-OH |

| Data not available | C-NH |

Note: Specific chemical shifts for the 12 carbon atoms of this compound are not available in the public databases searched. The spectrum would be expected to show 12 distinct signals in the aromatic region, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.

1.3. Experimental Protocol for NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer, such as a Bruker WH-90 or a Varian A-60, would be used for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : A small amount of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH).

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum to single lines for each carbon atom. The spectral width would be set to encompass the aromatic and functional group regions (typically 0-200 ppm).

-

-

Data Processing : The acquired Free Induction Decay (FID) would be Fourier transformed, and the resulting spectrum would be phase- and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400-3200 | Strong, Broad | O-H (Phenol) | Stretching |

| ~3400-3300 | Medium | N-H (Amine) | Stretching |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1300-1000 | Strong | C-O (Phenol) | Stretching |

| ~1350-1250 | Medium | C-N (Amine) | Stretching |

Note: This table represents expected absorption ranges for the functional groups in this compound based on standard IR correlation tables. A specific peak list for the compound is not available in the public databases searched.

2.1. Experimental Protocol for IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, would be used.

-

Sample Preparation : As this compound is a solid, several methods can be employed:

-

KBr Pellet : A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition : The IR spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber would be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 184 | High | [M-H]⁺ |

| 186 | Moderate | [M+H]⁺ (Isotopic Peak) |

| 92 | Moderate | Fragment |

| 77 | Moderate | [C₆H₅]⁺ Fragment |

Note: The molecular ion peak is expected at m/z 185, corresponding to the molecular weight of this compound (C₁₂H₁₁NO)[1]. The presence of fragments at m/z 184 and various smaller values is also reported[1]. The relative abundances are not specified in the available data.

3.1. Experimental Protocol for Mass Spectrometry

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like this compound.

-

Sample Introduction : A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Data Analysis : The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted for specific instrumentation and research needs. The acquisition and detailed analysis of the actual spectra are necessary for the definitive structural confirmation of this compound.

References

Photophysical properties of 3-Hydroxydiphenylamine

An In-Depth Technical Guide to the Photophysical Properties of 3-Hydroxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (CAS 101-18-8) is a substituted aniline and a member of the diphenylamine family.[3] Its structure, featuring both a phenol and a diphenylamine moiety, suggests the potential for interesting photophysical behavior, including fluorescence. Understanding these properties is crucial for its potential application in areas such as fluorescent probe development, materials science, and as a tool in drug discovery and cellular imaging.[4][5][6] This guide provides a comprehensive overview of the methodologies required to characterize the core photophysical properties of this molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-anilinophenol | [3] |

| Synonyms | 3-Anilinophenol, m-Hydroxydiphenylamine, 3-(Phenylamino)phenol | [7][8] |

| CAS Number | 101-18-8 | [7] |

| Molecular Formula | C₁₂H₁₁NO | [7] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Brown powder/crystals | [9][10] |

| Melting Point | 81-82 °C | [10] |

| Boiling Point | 340 °C | [10] |

| Solubility | <0.1 g/100 mL in water at 22.5 °C | [10] |

Anticipated Photophysical Properties

While specific experimental data for this compound is scarce in the literature, its photophysical properties can be inferred from related compounds such as diphenylamine, aminophenols, and their derivatives.[11][12][13]

-

Absorption: Aromatic amines and phenols typically exhibit absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum.[14] The presence of the extended π-conjugation in the diphenylamine structure is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift) compared to simpler amines or phenols.

-

Emission: Many diphenylamine derivatives are known to be fluorescent.[11][15] Upon excitation, this compound is expected to exhibit fluorescence, likely in the near-UV or visible region. The emission properties, including the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima), will be influenced by the solvent polarity due to potential intramolecular charge transfer (ICT) character in the excited state.

-

Quantum Yield: The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is highly dependent on the molecular structure and the environment. For many fluorescent dyes, the quantum yield can range from a few percent to near unity.[16][17]

-

Fluorescence Lifetime: The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For organic fluorophores, lifetimes are typically in the range of picoseconds to nanoseconds.[18][19]

The following tables (Tables 2 and 3) are provided as templates for the systematic presentation of experimentally determined photophysical data.

Table 2: Summary of Key Photophysical Parameters for this compound (Illustrative)

| Parameter | Symbol | Value (in Solvent X) |

| Absorption Maximum | λabs | e.g., 350 nm |

| Molar Absorptivity | ε | e.g., 5,000 M⁻¹cm⁻¹ |

| Emission Maximum | λem | e.g., 450 nm |

| Stokes Shift | Δν | e.g., 100 nm |

| Fluorescence Quantum Yield | ΦF | e.g., 0.40 |

| Fluorescence Lifetime | τF | e.g., 2.5 ns |

Table 3: Solvatochromic Effects on this compound (Illustrative)

| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF |

| Hexane | 0.1 | e.g., 340 | e.g., 420 | e.g., 80 | e.g., 0.25 |

| Toluene | 2.4 | e.g., 345 | e.g., 435 | e.g., 90 | e.g., 0.35 |

| Dichloromethane | 3.1 | e.g., 350 | e.g., 450 | e.g., 100 | e.g., 0.45 |

| Acetonitrile | 5.8 | e.g., 355 | e.g., 470 | e.g., 115 | e.g., 0.30 |

| Methanol | 6.6 | e.g., 352 | e.g., 465 | e.g., 113 | e.g., 0.20 |

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of this compound.

Sample Preparation

Accurate and reproducible measurements depend on careful sample preparation.[20]

-

Solvent Selection: Choose high-purity spectroscopic grade solvents. The choice of solvent can significantly impact the photophysical properties.

-

Concentration: Prepare a stock solution of this compound in the chosen solvent. For absorption measurements, prepare a series of dilutions to determine the molar absorptivity. For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[21]

-

Cuvettes: Use quartz cuvettes for both absorption and fluorescence measurements to ensure transparency in the UV region. Clean the cuvettes thoroughly before use.[22]

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength.[14]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.[14]

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.[23]

-

Sample Measurement: Place the cuvette with the sample solution in the sample beam path and record the absorption spectrum over the desired wavelength range.

-

Data Analysis: Determine the wavelength(s) of maximum absorption (λabs). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.[24]

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Excitation Wavelength: Set the excitation monochromator to the determined λabs.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Corrections: Ensure the instrument is corrected for the wavelength-dependent response of the detector and other optical components.

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λem) and calculate the Stokes shift.

Relative Fluorescence Quantum Yield Determination

The comparative method of Williams et al. is a reliable way to determine the fluorescence quantum yield.[16]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) and absorption/emission in a similar spectral region as the sample.[25]

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions.

-

Data Integration: Integrate the area under the emission curve for each spectrum.

-

Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation, where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent.[16][17]

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[18][26][27][28]

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser diode or LED), a sample holder, a fast and sensitive detector (e.g., single-photon avalanche diode or microchannel plate PMT), and timing electronics.[19]

-

Excitation: The sample is excited with short pulses of light at a high repetition rate.

-

Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.

-

Histogram Formation: A histogram of the number of photons detected versus their arrival time is constructed, which represents the fluorescence decay curve.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τF). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Signaling Pathways and Applications

Currently, there is no specific information in the public domain linking this compound to defined cellular signaling pathways. However, as a fluorescent molecule, it holds potential for use in cellular imaging. Further research would be required to explore its utility as a fluorescent probe, including studies on its cytotoxicity, cellular uptake, and localization.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the photophysical properties of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements offer a clear path for researchers to undertake a thorough investigation. The structural similarity to known fluorescent compounds suggests that this compound is a promising candidate for further study, with potential applications in various scientific and technological fields. The methodologies and data presentation formats outlined herein are intended to promote standardized and comparable research on this and related molecules.

References

- 1. scbt.com [scbt.com]

- 2. This compound (101-18-8) at Nordmann - nordmann.global [nordmann.global]

- 3. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Multimeric MR Contrast Agents for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. 3-Anilinophenol | CAS#:101-18-8 | Chemsrc [chemsrc.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. m-Anilinophenol | 101-18-8 [m.chemicalbook.com]

- 11. Fluorescence emission modification of triphenylamine derivatives by aggregate formation in solution or by mechanical stress in solid state | Emergent Scientist [emergent-scientist.edp-open.org]

- 12. p-Aminophenol fluorescence and determination in the presence of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and photophysical properties of fluorescent dyes based on triphenylamine, diphenylamine, diphenyl sulfone or triphenyltriazine derivatives containing an acetylene linkage group | Semantic Scholar [semanticscholar.org]

- 14. agilent.com [agilent.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. chem.uci.edu [chem.uci.edu]

- 17. edinst.com [edinst.com]

- 18. horiba.com [horiba.com]

- 19. sssc.usask.ca [sssc.usask.ca]

- 20. ossila.com [ossila.com]

- 21. edinst.com [edinst.com]

- 22. engineering.purdue.edu [engineering.purdue.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. agilent.com [agilent.com]

- 25. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 27. photon-force.com [photon-force.com]

- 28. lup.lub.lu.se [lup.lub.lu.se]

The Antioxidant Action of 3-Hydroxydiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine, a molecule possessing both a hydroxyl and a secondary amine group, belongs to a class of compounds recognized for their antioxidant properties. While its primary applications have historically been in industrial settings, such as stabilizers for lubricants, the inherent chemical functionalities suggest a potential for broader applications in mitigating oxidative stress. This technical guide provides an in-depth exploration of the theoretical antioxidant mechanisms of this compound, drawing upon the established principles of radical scavenging by analogous aminophenol and diphenylamine structures. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide will extrapolate its potential actions based on the well-documented structure-activity relationships of related compounds.

Core Antioxidant Mechanisms: A Theoretical Framework

The antioxidant capacity of this compound is theoretically rooted in the ability of its hydroxyl (-OH) and amino (-NH-) groups to donate a hydrogen atom or an electron to neutralize reactive free radicals. This action interrupts the propagation of oxidative chain reactions that can lead to cellular damage.

Radical Scavenging Activity

The principal mechanism of antioxidant action for phenolic and aminic compounds is direct radical scavenging. This can occur through two primary pathways:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the substrate.

For this compound, both the hydroxyl and the amino groups can participate in these processes. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings, which makes the initial hydrogen or electron donation more favorable.

It is crucial to note the influence of the substituent position on the antioxidant activity of aminophenols. Studies on aminophenol isomers have demonstrated that ortho- and para-isomers exhibit significantly higher radical scavenging activity compared to the meta-isomer.[1][2] This is attributed to the formation of more stable quinone-imine-like radical species through resonance. As this compound is a meta-isomer, its direct radical scavenging activity may be less potent than its ortho- and para-counterparts.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key damaging process in biological systems, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. Antioxidants can inhibit lipid peroxidation by:

-

Scavenging Initiating Radicals: By neutralizing the radicals that initiate the peroxidation cascade.

-

Trapping Peroxyl Radicals: By reacting with and neutralizing lipid peroxyl radicals (LOO•), thereby terminating the chain reaction.

Theoretically, this compound can inhibit lipid peroxidation through both mechanisms. Its ability to donate a hydrogen atom to a lipid peroxyl radical would terminate the chain reaction, forming a lipid hydroperoxide and a stabilized antioxidant radical.

Potential Interaction with Endogenous Antioxidant Systems

While direct radical scavenging is a primary mechanism, some antioxidants can also exert their effects by modulating endogenous antioxidant defense systems. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. The transcription factor Nrf2 regulates the expression of a wide array of antioxidant and cytoprotective genes. While no direct evidence links this compound to the Nrf2 pathway, it remains a plausible, yet uninvestigated, mechanism of action.

Quantitative Data Summary

| Assay | Parameter | Expected Outcome for this compound (Theoretical) | Reference Compounds (for comparison) |

| DPPH Radical Scavenging | IC50 | Moderate activity expected. | Ascorbic Acid, Trolox, Quercetin |

| ABTS Radical Scavenging | IC50 | Moderate activity expected. | Ascorbic Acid, Trolox, Gallic Acid |

| Lipid Peroxidation | IC50 | Potential for inhibitory activity. | BHT, BHA, Vitamin E |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed experimental protocols for evaluating the antioxidant activity of compounds like this compound are well-established. The following are generalized methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

-

Reaction Mixture: Varying concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

-

Reaction Mixture: Different concentrations of this compound are added to the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

-

Induction of Lipid Peroxidation: A lipid-rich substrate, such as a rat brain or liver homogenate, is incubated with an oxidizing agent (e.g., FeSO4/ascorbate) to induce lipid peroxidation.

-

Treatment: Different concentrations of this compound are added to the reaction mixture before or concurrently with the pro-oxidant.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

TBARS Reaction: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically at 532 nm).

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (with the pro-oxidant but without the antioxidant). The IC50 value is then determined.

Visualizing the Mechanisms

The following diagrams illustrate the theoretical antioxidant mechanisms of this compound.

Caption: Hydrogen Atom Transfer (HAT) from the hydroxyl group of this compound to a free radical.

Caption: Hydrogen Atom Transfer (HAT) from the amino group of this compound to a free radical.

Caption: Proposed mechanism of lipid peroxidation inhibition by this compound.

Conclusion and Future Directions

This compound possesses the structural motifs characteristic of an effective antioxidant. Based on the behavior of analogous compounds, it is reasonable to hypothesize that it can act as a radical scavenger and an inhibitor of lipid peroxidation. However, the lack of direct experimental evidence, particularly quantitative data from standardized assays, is a significant knowledge gap.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

-

Quantitative Antioxidant Profiling: Performing standardized in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to determine the IC50 values of this compound.

-

Lipid Peroxidation Studies: Evaluating its efficacy in inhibiting lipid peroxidation in various in vitro and cellular models.

-

Mechanistic Elucidation: Investigating the potential for pro-oxidant activity in the presence of transition metals and exploring its interaction with endogenous antioxidant pathways, such as the Nrf2 signaling cascade.

-

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications impact its antioxidant and biological activities.

By systematically addressing these areas, a clearer and more comprehensive understanding of the antioxidant potential of this compound can be achieved, paving the way for its potential application in therapeutic strategies against oxidative stress-related diseases.

References

Solubility of 3-Hydroxydiphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydiphenylamine is a chemical intermediate with applications in the synthesis of dyes and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, purification, and formulation. This technical guide provides a summary of the currently available, albeit limited, solubility data for this compound. Due to the scarcity of quantitative data in publicly available literature, this guide also details a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This protocol is designed to be a practical resource for researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

This compound (CAS No. 101-18-8), also known as 3-(phenylamino)phenol, is an aromatic compound containing both a hydroxyl and a secondary amine functional group. These groups confer a degree of polarity to the molecule, influencing its solubility in different media. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that impacts its bioavailability, processability, and formulation design. This document aims to collate the known solubility characteristics of this compound and to provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [2] |

| Melting Point | 81-82 °C | [1] |

| Boiling Point | 340 °C | [1] |

| Water Solubility | <0.1 g/100 mL at 22.5 °C | [1] |

| pKa | 9.74 ± 0.10 (Predicted) | [1] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Very slightly soluble (< 1 mg/mL) | [1][2] |

Based on the principle of "like dissolves like," it can be inferred that this compound, being a moderately polar molecule, would exhibit greater solubility in polar organic solvents compared to nonpolar solvents. The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (-O- and -N-) suggests potential for interaction with protic and aprotic polar solvents. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal equilibrium method followed by gravimetric or spectroscopic analysis.[3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

-

UV-Vis spectrophotometer (if using spectroscopic method)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

Step 2: Sample Withdrawal and Filtration

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. The filter material should be chemically compatible with the solvent.

Step 3: Concentration Determination

Two common methods for determining the concentration of the dissolved solid are the gravimetric method and the spectroscopic method.

4.3.1. Gravimetric Method [3][5]

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in terms of g/L or mg/mL.

4.3.2. Spectroscopic Method (UV-Vis) [6][7]

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Conclusion

While there is a significant gap in the literature regarding the quantitative solubility of this compound in organic solvents, this guide provides a framework for addressing this. The detailed experimental protocol outlined herein offers a reliable and systematic approach for researchers to determine the solubility of this compound in various solvents of interest. The generation of such data is paramount for the effective utilization of this compound in synthetic chemistry and pharmaceutical sciences, enabling optimized reaction conditions, efficient purification processes, and rational formulation design. It is recommended that future studies focus on generating and publishing this fundamental data to aid in the broader application of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scirp.org [scirp.org]

- 7. ingentaconnect.com [ingentaconnect.com]

3-Hydroxydiphenylamine and its Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydiphenylamine, also known as 3-anilinophenol, is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its unique structural features, comprising a phenol, a secondary amine, and two aromatic rings, provide a foundation for the development of derivatives with a wide spectrum of therapeutic applications. These applications span from anticancer and neuroprotective to antimicrobial and antioxidant activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their relevance to drug discovery and development.

Synthesis of this compound and its Derivatives

The core structure of this compound can be synthesized through several methods, with the condensation of a dihydroxybenzene with a primary aromatic amine being a common approach.

General Synthesis of this compound

A prevalent method involves the reaction of resorcinol with aniline in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

-

Reactants: Resorcinol and aniline.

-

Procedure: A mixture of resorcinol and aniline is heated. The reaction progress is monitored, and upon completion, the excess aniline is removed by distillation. The resulting crude product is then purified to yield this compound.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures.[2]

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by utilizing substituted anilines or phenols in the initial condensation reaction or by further modifying the core this compound structure. A common synthetic strategy for creating a library of derivatives is the Buchwald-Hartwig cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling for 3-Anilino-Quinolin-2(1H)-ones

-

Reactants: 3-bromo-6-substituted-quinolin-2(1H)-ones and functionalized anilines.

-

Catalyst System: A palladium catalyst and a suitable ligand are typically employed.

-

Procedure: The bromo-quinolinone and the aniline derivative are reacted in the presence of the catalyst system and a base in an appropriate solvent. The reaction mixture is heated until the starting materials are consumed. Following the reaction, the product is isolated and purified using techniques such as column chromatography.

Medicinal Chemistry Applications

The this compound scaffold has been explored for a variety of therapeutic applications, with notable examples in cancer, neuroprotection, and infectious diseases.

Anticancer Activity: Kinase Inhibition

Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation and is a major target for cancer therapy.

Signaling Pathway: PI3K/Akt/mTOR

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key component of the PI3K/Akt pathway.

Table 1: Anticancer Activity of 3-Anilino-Quinolin-2(1H)-one Derivatives

| Compound ID | Substitution | Target Kinase | IC50 (µM) |

| Derivative A | 6-Bromo | PDK1 | Modest Inhibition |

| Derivative B | 6-Methoxy | PDK1 | Modest Inhibition |

| Derivative C | 6-Nitro | PDK1 | Modest Inhibition |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase reaction typically involves the transfer of a phosphate group from ATP to a substrate.

-

Procedure:

-

The kinase, its substrate, and ATP are combined in a reaction buffer.

-

The this compound derivative (test compound) at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.

-

Neuroprotective Activity

The antioxidant properties of the phenolic group in this compound derivatives make them potential candidates for the treatment of neurodegenerative diseases, where oxidative stress is a key pathological factor.

Experimental Workflow: Evaluation of Neuroprotective Agents

Caption: Workflow for the evaluation of neuroprotective this compound derivatives.

Experimental Protocol: In Vivo Model of Neuroprotection (General)

-

Animal Model: A suitable animal model of a neurodegenerative disease (e.g., a model of Parkinson's disease or Alzheimer's disease) is used.

-

Procedure:

-

Animals are treated with the this compound derivative or a vehicle control.

-

The disease is induced or allowed to progress.

-

Behavioral tests are conducted to assess cognitive and motor function.

-

After the experimental period, brain tissue is collected for histological and biochemical analysis to assess neuronal damage and markers of oxidative stress.

-

Antimicrobial and Antioxidant Activity

The diphenylamine scaffold is known to exhibit antimicrobial and antioxidant properties. Derivatives of this compound have been evaluated for these activities.

Table 2: Antimicrobial Activity of Aminodiphenylamine Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Compound 1 | Staphylococcus aureus | 15.62 |